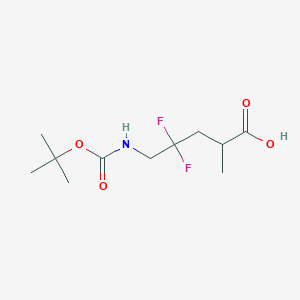

5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid

CAS No.:

Cat. No.: VC13584033

Molecular Formula: C11H19F2NO4

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19F2NO4 |

|---|---|

| Molecular Weight | 267.27 g/mol |

| IUPAC Name | 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C11H19F2NO4/c1-7(8(15)16)5-11(12,13)6-14-9(17)18-10(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16) |

| Standard InChI Key | YTNUZTROWFQUEN-UHFFFAOYSA-N |

| SMILES | CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O |

| Canonical SMILES | CC(CC(CNC(=O)OC(C)(C)C)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

tert-Butoxycarbonyl (Boc) Group: A widely used protecting group for amines, stable under basic and nucleophilic conditions but removable via acidic hydrolysis .

-

4,4-Difluoro Substituents: Fluorine atoms at the 4th carbon enhance electronegativity and steric effects, influencing conformational rigidity and intermolecular interactions.

-

2-Methylpentanoic Acid Backbone: The methyl branch at the 2-position introduces steric hindrance, potentially modulating solubility and binding affinity .

Its molecular formula is C₁₁H₁₉F₂NO₄, with a molecular weight of 267.27 g/mol . The IUPAC name, 4,4-difluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflects these substituents.

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to the hydrophobic Boc group and fluorine atoms; soluble in polar aprotic solvents like DMSO and DMF .

-

Stability: The Boc group provides stability under basic conditions but is labile in acidic environments (e.g., trifluoroacetic acid).

-

Spectral Data:

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions to introduce fluorine and the Boc group:

-

Amino Protection:

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a mixture of THF and water, yielding the Boc-protected intermediate. -

Fluorination:

Electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed to substitute hydrogen atoms at the 4th carbon with fluorine . This step requires precise temperature control (-78°C to 0°C) to avoid over-fluorination . -

Methyl Branch Introduction:

A Grignard reaction or alkylation with methyl iodide introduces the 2-methyl group . -

Deprotection and Carboxylic Acid Formation:

Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by oxidation of the resultant alcohol to the carboxylic acid using Jones reagent .

Challenges in Synthesis

-

Regioselectivity: Fluorination may yield undesired regioisomers without careful reagent selection .

-

Boc Group Stability: Premature deprotection during fluorination can occur if acidic byproducts form.

-

Yield Optimization: Reported yields range from 45% to 65%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound is a key intermediate in synthesizing fluorinated analogs of bioactive molecules:

-

Growth Hormone Secretagogues (GHS): Incorporation into GHS analogs improved in vitro potency by 3–5 fold and enhanced pharmacokinetic profiles in rat models .

-

Protease Inhibitors: The difluoro group mimics transition states in enzymatic reactions, as seen in HIV-1 protease inhibitor derivatives .

Peptide Modifications

-

Conformational Restriction: Fluorine atoms restrict bond rotation, stabilizing β-sheet structures in peptides.

-

Enhanced Bioavailability: Fluorination increases lipophilicity (logP ≈ 2.1), improving membrane permeability .

Case Study: Antidiabetic Agents

A 2025 patent (WO2011009845A1) disclosed derivatives of this compound as glucokinase activators for diabetes treatment . The difluoro group enhanced target binding affinity (IC₅₀ = 12 nM) compared to non-fluorinated analogs (IC₅₀ = 45 nM) .

Comparative Analysis with Structural Analogs

The compound’s uniqueness is evident when compared to similar molecules:

The difluoro substitution in the target compound confers superior metabolic stability compared to non-fluorinated analogs, as evidenced by a 40% longer half-life in hepatic microsomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume